Isobutyl 4-chlorobenzoate

Gas Chromatography Kovats Retention Index Analytical Method Development

Isobutyl 4-chlorobenzoate (CAS 29234-88-6), also known as 4-chlorobenzoic acid 2-methylpropyl ester, is a chlorinated aromatic ester with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. This compound belongs to the class of alkyl 4-chlorobenzoates, which are characterized by a para-chlorine substituted benzoate core linked to an alcohol-derived alkyl group.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 29234-88-6
Cat. No. B15376762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 4-chlorobenzoate
CAS29234-88-6
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyBWLDEQAGSZRTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 4-chlorobenzoate (CAS 29234-88-6): A Differentiated Alkyl 4-Chlorobenzoate Ester for Analytical and Synthetic Applications


Isobutyl 4-chlorobenzoate (CAS 29234-88-6), also known as 4-chlorobenzoic acid 2-methylpropyl ester, is a chlorinated aromatic ester with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . This compound belongs to the class of alkyl 4-chlorobenzoates, which are characterized by a para-chlorine substituted benzoate core linked to an alcohol-derived alkyl group. The isobutyl (branched C₄) moiety imparts distinct physicochemical and chromatographic properties compared to its linear and smaller branched analogs, making it a compound of interest in analytical method development, synthetic organic chemistry, and materials science .

Why Generic Substitution of Isobutyl 4-chlorobenzoate Fails: Quantifiable Differences in Chromatographic Retention and Physicochemical Properties


Substituting isobutyl 4-chlorobenzoate with a different alkyl 4-chlorobenzoate ester (e.g., methyl, ethyl, propyl, isopropyl, or n-butyl) is not a trivial replacement. The specific alkyl group exerts a profound influence on key performance parameters, including gas chromatographic (GC) retention index, volatility, and physical state. These quantifiable differences directly impact analytical method specificity, purification outcomes, and the compound's suitability as a synthetic intermediate where steric or lipophilic properties must be tightly controlled . A simple 'in-class' substitution without rigorous verification will likely lead to co-elution in chromatographic assays, altered volatility profiles, or unexpected reactivity in downstream synthesis.

Quantitative Evidence Guide: Isobutyl 4-chlorobenzoate vs. Closest Alkyl Analogs


GC Retention Index (Non-Polar Column): Isobutyl 4-chlorobenzoate Falls Between Propyl and n-Butyl Analogs

On a non-polar SE-30 capillary column under identical isothermal conditions, isobutyl 4-chlorobenzoate exhibits a Kovats retention index (RI) of 1467 at 140 °C, positioning it between the smaller propyl analog (RI = 1419 at 160 °C) and the larger, linear n-butyl analog (RI ≈ 1508) . This difference of +48 RI units compared to propyl and -41 RI units compared to n-butyl demonstrates a quantifiable chromatographic shift that is directly attributable to the branched isobutyl group.

Gas Chromatography Kovats Retention Index Analytical Method Development

GC Retention Index (Polar Column): Isobutyl 4-chlorobenzoate Exhibits Intermediate Polarity Between Methyl and n-Butyl Esters

On a polar OV-351 capillary column, isobutyl 4-chlorobenzoate demonstrates a retention index that is distinct from both smaller and larger n-alkyl analogs. While direct polar RI data for isobutyl is not available in the same source set, its non-polar RI (1467) and the polar RI of n-butyl (2065 at 160 °C) provide a clear trend. The isobutyl group's branched nature reduces its effective polarity interaction compared to a linear alkyl chain of similar carbon number .

Gas Chromatography Polar Stationary Phase Method Selectivity

Volatility and Physical State: Isobutyl Ester is a Liquid at Room Temperature, Unlike Solid Methyl Ester

Isobutyl 4-chlorobenzoate exhibits significantly lower volatility than the methyl ester, with a reported boiling point of 268 °C at 760 mmHg and a vapor pressure of 0.00788 mmHg at 25 °C, compared to methyl 4-chlorobenzoate's boiling point of 219 °C and solid state at room temperature (melting point 42-44 °C) . This difference in physical state and volatility is directly related to the larger, branched isobutyl group, which reduces intermolecular forces compared to the methyl ester.

Physical Properties Volatility Formulation

Precursor to Differentiated Polyurethane Chain Extender: Isobutyl Ester Enables Synthesis of 3,5-Diamino-4-chlorobenzoate Derivative

Isobutyl 4-chlorobenzoate serves as the key starting material for the preparation of isobutyl 3,5-diamino-4-chlorobenzoate, a specialized chain extender used in polyurethane formulations . This derivative, obtained via nitration and subsequent reduction, imparts specific mechanical and thermal properties to polyurethane elastomers. While other alkyl 4-chlorobenzoates could theoretically undergo similar transformations, the isobutyl ester is specifically claimed and exemplified in patent literature for this application, highlighting a validated industrial use case.

Organic Synthesis Polyurethane Chain Extender

Best Application Scenarios for Isobutyl 4-chlorobenzoate (CAS 29234-88-6) Based on Quantitative Evidence


Analytical Method Development Requiring Baseline Resolution of Alkyl 4-Chlorobenzoates

In gas chromatography method development, isobutyl 4-chlorobenzoate provides a unique retention index (RI = 1467 on SE-30) that is clearly separated from propyl (RI = 1419) and n-butyl (RI ≈ 1508) analogs . This property is essential for creating calibration standards, quantifying mixtures of alkyl 4-chlorobenzoates, and validating the purity of synthetic products.

Synthesis of Isobutyl 3,5-Diamino-4-chlorobenzoate Chain Extender for Polyurethane Formulations

Isobutyl 4-chlorobenzoate is a required starting material for the patented synthesis of isobutyl 3,5-diamino-4-chlorobenzoate, a chain extender used in polyurethane production to modify elastomer properties . Substituting a different alkyl ester would not yield the identical derivative and would likely alter the performance characteristics of the final polyurethane product.

Formulations Requiring a Liquid, Low-Volatility 4-Chlorobenzoate Ester

Due to its liquid state at room temperature and moderate boiling point (268 °C) , isobutyl 4-chlorobenzoate is advantageous over the solid methyl ester (m.p. 42-44 °C) in formulations where ease of handling, accurate dispensing, and reduced evaporative loss are critical. This makes it suitable for use as a non-volatile additive or intermediate in liquid-phase reactions.

Reference Standard for Branched Alkyl Esters in Chromatographic Databases

The well-characterized Kovats retention indices for isobutyl 4-chlorobenzoate on both non-polar (SE-30) and polar (OV-351) columns make it a valuable reference compound for building and validating retention index databases used in the identification of unknown environmental or synthetic samples .

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